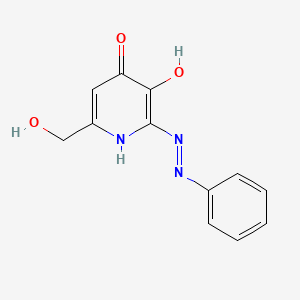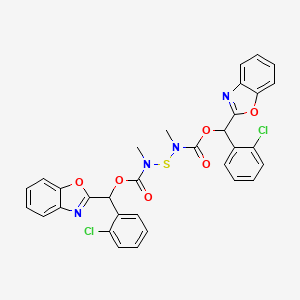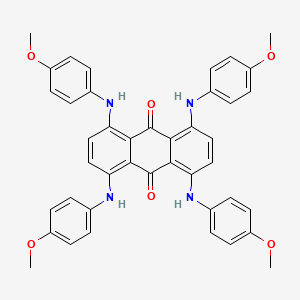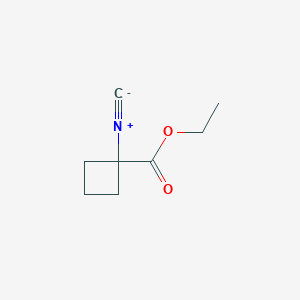![molecular formula C10H10N4O6 B14326976 Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- CAS No. 106112-25-8](/img/structure/B14326976.png)
Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group attached to a 2,4-dinitrophenyl ring and an ethyl ester group. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- typically involves the reaction of 2,4-dinitrophenylhydrazine with ethyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The process can be summarized as follows:
-
Reaction of 2,4-dinitrophenylhydrazine with ethyl acetoacetate: : This step involves the condensation of 2,4-dinitrophenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid, or a base catalyst, such as sodium hydroxide. The reaction mixture is typically refluxed to ensure complete conversion.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Condensation: The hydrazone group can participate in condensation reactions with aldehydes and ketones to form hydrazones and oximes.
Reduction: The nitro groups on the phenyl ring can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Condensation: Various hydrazones and oximes.
Reduction: Amino derivatives of the original compound.
Aplicaciones Científicas De Investigación
Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of hydrazones and oximes.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development due to its ability to form stable hydrazone linkages with various pharmacophores.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- involves its ability to form stable hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazone nitrogen on the electrophilic carbonyl carbon, followed by the elimination of water. The resulting hydrazone linkage is stable and can participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 2-(2,4-dinitrophenyl) hydrazide: Similar in structure but lacks the ethyl ester group.
2,4-Dinitrophenylhydrazine: A precursor in the synthesis of the target compound.
Ethyl acetoacetate: Another precursor used in the synthesis.
Uniqueness
Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- is unique due to the presence of both the hydrazone and ethyl ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
106112-25-8 |
|---|---|
Fórmula molecular |
C10H10N4O6 |
Peso molecular |
282.21 g/mol |
Nombre IUPAC |
ethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H10N4O6/c1-2-20-10(15)6-11-12-8-4-3-7(13(16)17)5-9(8)14(18)19/h3-6,12H,2H2,1H3 |
Clave InChI |
VNQBKRBBVWCZAN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate](/img/structure/B14326899.png)


![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)


silane](/img/structure/B14326938.png)

![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)



![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)
